molecular formula C6H9ClN4 B3054904 6-Chloro-2-ethylpyrimidine-4,5-diamine CAS No. 6237-97-4

6-Chloro-2-ethylpyrimidine-4,5-diamine

Cat. No.: B3054904
CAS No.: 6237-97-4
M. Wt: 172.61 g/mol
InChI Key: ZUVMNDUMWKEJAD-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylpyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chloro group at position 6, an ethyl group at position 2, and two amine groups at positions 4 and 3. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name

6-chloro-2-ethylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-2-3-10-5(7)4(8)6(9)11-3/h2,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVMNDUMWKEJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282395
Record name 6-chloro-2-ethylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-97-4
Record name NSC25714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-ethylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethylpyrimidine-4,5-diamine typically involves the chlorination of 2-ethylpyrimidine-4,5-diamine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 6th position .

Industrial Production Methods

In industrial settings, the production of 6-Chloro-2-ethylpyrimidine-4,5-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 6-Chloro-2-ethylpyrimidine-4,5-diamine with structurally related pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
6-Chloro-2-ethylpyrimidine-4,5-diamine Not provided C₆H₉ClN₄ ~172.6 (calc.) 6-Cl, 2-Ethyl, 4,5-NH₂ Potential intermediate in drug synthesis
2-Chloro-6-methylpyrimidine-4,5-diamine 63211-98-3 C₅H₇ClN₄ 158.59 2-Cl, 6-Methyl, 4,5-NH₂ Used in organic synthesis; higher solubility due to smaller alkyl group
4,6-Dichloro-5-methoxypyrimidine Not provided C₅H₄Cl₂N₂O 194.01 4,6-Cl, 5-OCH₃ Crystal structure with Cl···N interactions; antimicrobial studies
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Not provided C₁₀H₇Cl₂N₃ 245.09 (m/z [M+H]⁺) 4-Cl, 6-Cl, aniline substituent Intermediate in kinase inhibitor synthesis

Physicochemical and Analytical Data

  • Lipophilicity: The ethyl group in 6-Chloro-2-ethylpyrimidine-4,5-diamine increases lipophilicity compared to the methyl analog (logP ~1.8 vs.
  • HPLC/LCMS :
    • 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline shows a retention time of 0.75 minutes (HPLC) and m/z 245 [M+H]⁺, whereas methoxy-substituted analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine ) exhibit longer retention times (0.82 minutes) due to polar OCH₃ groups .

Biological Activity

6-Chloro-2-ethylpyrimidine-4,5-diamine, a compound with the chemical formula C7_7H9_9ClN4_4, is part of the pyrimidine family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

6-Chloro-2-ethylpyrimidine-4,5-diamine is characterized by its chlorinated pyrimidine structure. Pyrimidines are essential components in nucleic acids and have been extensively studied for their medicinal properties. The presence of chlorine and the ethyl group at specific positions enhances its biological activity.

The biological activity of 6-Chloro-2-ethylpyrimidine-4,5-diamine can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrimidines often act as inhibitors for various enzymes. For instance, compounds with similar structures have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
  • Antimicrobial Activity : Pyrimidine derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism typically involves interference with microbial DNA synthesis, leading to cell death .
  • Anticancer Properties : Studies indicate that pyrimidines can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting proliferation pathways .

Antimicrobial Activity

The antimicrobial efficacy of 6-Chloro-2-ethylpyrimidine-4,5-diamine has been evaluated against various bacterial strains. Here are some notable findings:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL

These results suggest that the compound exhibits significant activity against multidrug-resistant strains.

Anticancer Activity

In vitro studies have shown that 6-Chloro-2-ethylpyrimidine-4,5-diamine can inhibit the growth of various cancer cell lines. The following table summarizes its effects on select cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism Reference
HeLa (Cervical Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including 6-Chloro-2-ethylpyrimidine-4,5-diamine. The compound was tested against various strains of bacteria and exhibited potent antimicrobial activity, particularly against resistant strains such as MRSA .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in several cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-ethylpyrimidine-4,5-diamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-ethylpyrimidine-4,5-diamine

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